2-Amino-2-(m-tolyl)ethanol hydrochloride
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Overview
Description
2-Amino-2-(m-tolyl)ethanol hydrochloride is a chemical compound with the molecular formula C9H14ClNO. It is a derivative of ethanolamine, where the amino group is substituted with a 3-methylphenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(m-tolyl)ethanol hydrochloride typically involves the reaction of 3-methylbenzaldehyde with nitromethane to form 3-methyl-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-2-(m-tolyl)ethanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(m-tolyl)ethanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 2-(m-tolyl)ethanol or 2-(m-tolyl)ethylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-(m-tolyl)ethanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(m-tolyl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(p-tolyl)ethanol hydrochloride
- 2-Amino-2-(o-tolyl)ethanol hydrochloride
- 2-Amino-2-phenylethanol hydrochloride
Comparison
Compared to its analogs, 2-Amino-2-(m-tolyl)ethanol hydrochloride is unique due to the position of the methyl group on the benzene ring. This structural difference can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
1179634-13-9; 2055841-56-8 |
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Molecular Formula |
C9H14ClNO |
Molecular Weight |
187.67 |
IUPAC Name |
2-amino-2-(3-methylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H13NO.ClH/c1-7-3-2-4-8(5-7)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H |
InChI Key |
IHNWJJLKSBXLRI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(CO)N.Cl |
solubility |
not available |
Origin of Product |
United States |
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